Zectivimod
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Overview
Description
Zectivimod is a sphingosine-1-phosphate receptor agonist. It is a small molecule that has shown potential in the treatment of autoimmune diseases, chronic inflammatory diseases, and immunoregulation disorders . It is currently under clinical development for conditions such as ulcerative colitis and moderate to severe atopic dermatitis .
Preparation Methods
The synthetic routes for Zectivimod involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of sphingosine-1-phosphate receptor agonists .
Industrial production methods for this compound are also not publicly available. Typically, such compounds are produced in controlled environments following Good Manufacturing Practices (GMP) to ensure purity and consistency .
Chemical Reactions Analysis
Zectivimod undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zectivimod has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of sphingosine-1-phosphate receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in cellular processes and signaling pathways.
Mechanism of Action
Zectivimod exerts its effects by targeting sphingosine-1-phosphate receptors. These receptors are involved in the regulation of immune cell trafficking and vascular integrity. By binding to these receptors, this compound modulates the immune response and reduces inflammation . The molecular targets and pathways involved include the sphingosine-1-phosphate receptor pathway and related signaling cascades .
Comparison with Similar Compounds
Zectivimod is similar to other sphingosine-1-phosphate receptor modulators, such as fingolimod and cenerimod. this compound is unique in its specific targeting and binding affinity to sphingosine-1-phosphate receptors . Similar compounds include:
Fingolimod: An immunomodulator used in the treatment of multiple sclerosis.
Cenerimod: A selective sphingosine-1-phosphate receptor modulator used in the treatment of autoimmune diseases
This compound’s uniqueness lies in its potential for treating a broader range of inflammatory and autoimmune conditions .
Properties
IUPAC Name |
1-[[1-chloro-6-[(3-chloro-1-propan-2-ylindazol-5-yl)methoxy]-3,4-dihydronaphthalen-2-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31Cl2N3O3/c1-17(2)33-25-8-3-18(13-24(25)27(30)31-33)16-36-22-6-7-23-20(14-22)4-5-21(26(23)29)15-32-11-9-19(10-12-32)28(34)35/h3,6-8,13-14,17,19H,4-5,9-12,15-16H2,1-2H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXISSRVOVRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)COC3=CC4=C(C=C3)C(=C(CC4)CN5CCC(CC5)C(=O)O)Cl)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623066-63-6 |
Source
|
Record name | Zectivimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1623066636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZECTIVIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN1BKM029F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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